2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of novel bis(s-triazolo[3,4-b][1,3,4]thiadiazines) and bis(as-triazino[3,4-b][1,3,4]thiadiazines), highlighting its role in creating complex heterocyclic structures. Such compounds are valuable for various applications in medicinal and organic chemistry (Shaaban & Elwahy, 2012).
Biological Activity
- Research has explored its use as a precursor for synthesizing heterocycles with potential insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. This application is significant in the field of agricultural chemistry and pest control (Fadda et al., 2017).
- The compound's derivatives have been examined for antitumour activity, although they did not show significant results in tests against mouse M5076 reticulum cell sarcoma and P388 leukaemia. This indicates the complexity of finding effective anticancer agents but also underscores the importance of ongoing research in this area (Langdon et al., 1984).
- Its derivatives have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory responses, highlighting its potential therapeutic applications in inflammation-related conditions (Asghari et al., 2016).
- Studies have shown its derivatives' antiviral activity, particularly against the Flu A (H1N1) virus, demonstrating its potential in antiviral drug development (Demchenko et al., 2020).
Miscellaneous Applications
- It has been used in the synthesis of new functionalized fused heterocycles, which have been evaluated for their microbiological activity against fungi and bacteria species, indicating its use in developing new antimicrobial agents (Mohamed et al., 2017).
- The compound has been involved in the synthesis of novel heterocyclic compounds with antibacterial, antifungal, and antitubercular activities, further underscoring its potential in the field of medicinal chemistry (Shiradkar & Kale, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target the pcaf bromodomain . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of “reading” the histone code, a hypothesized second layer of genetic regulation.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its target by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Analysis
Biochemical Properties
It is known that similar triazolo-triazine compounds interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide in animal models .
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N8OS/c1-3-19-13-22-14(20-4-2)26-15(23-13)24-25-16(26)28-8-12(27)21-11-6-9(17)5-10(18)7-11/h5-7H,3-4,8H2,1-2H3,(H,21,27)(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHFJBPOIRURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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